molecular formula C24H29N5O2 B11257117 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11257117
M. Wt: 419.5 g/mol
InChI Key: QIMGGVOGUKKREX-UHFFFAOYSA-N
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Description

“3-(3,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the phenyl groups and the urea moiety. Common reagents and conditions include:

    Reagents: Phenyl isocyanates, methoxybenzene, dimethylbenzene, triazoloazepine derivatives.

    Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or toluene, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the urea moiety or the aromatic rings, potentially forming amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, urea derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit activity against specific biological targets, making it a candidate for drug discovery.

Medicine

In medicine, similar compounds have been investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “3-(3,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA” would depend on its specific biological target. Generally, urea derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)UREA: Lacks the triazoloazepine moiety, potentially altering its biological activity.

    1-(3-METHOXYPHENYL)-3-(3,5-DIMETHYLPHENYL)UREA: Similar structure but different substitution pattern, which may affect its reactivity and applications.

    3-(3,5-DIMETHYLPHENYL)-1-(3-HYDROXYPHENYL)UREA: Hydroxy group instead of methoxy, influencing its chemical properties and biological interactions.

Uniqueness

The presence of the triazoloazepine moiety in “3-(3,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA” distinguishes it from other urea derivatives. This unique structure may confer specific biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C24H29N5O2/c1-17-12-18(2)14-20(13-17)29(24(30)25-19-8-7-9-21(15-19)31-3)16-23-27-26-22-10-5-4-6-11-28(22)23/h7-9,12-15H,4-6,10-11,16H2,1-3H3,(H,25,30)

InChI Key

QIMGGVOGUKKREX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

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